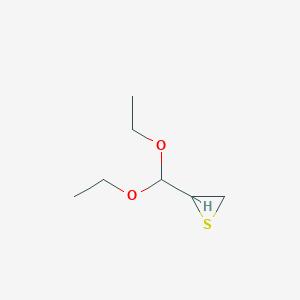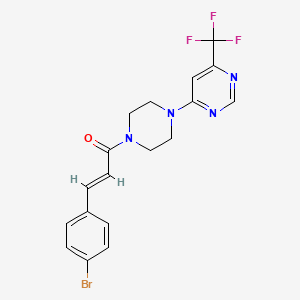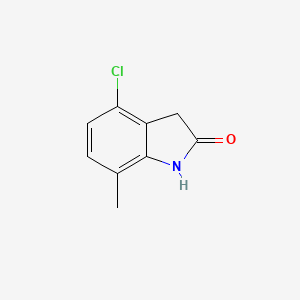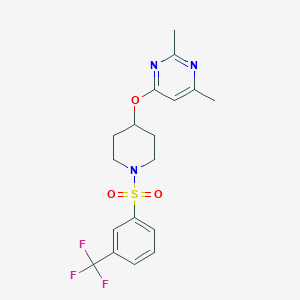
2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura (SM)-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kupplung von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden (wie z. B. Arylchloriden oder -bromiden). Der Erfolg der SM-Kupplung liegt in ihren milden Reaktionsbedingungen und ihrer Toleranz gegenüber funktionellen Gruppen. Insbesondere dient 2,4-Dimethyl-6-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyrimidin in diesem Zusammenhang als Organoborreagenz . Die Stabilität der Verbindung, die einfache Herstellung und die umweltfreundliche Natur tragen zu ihrer Popularität bei.
Protodeboronierungsreaktionen
Protodeboronierungsreaktionen beinhalten die Entfernung eines Boratoms aus einer Organoborverbindung. In einer Studie wurde weniger nukleophiles (3,5-Bis(trifluormethyl)phenyl)lithium verwendet, um die Aryladdition an eine Lactam-Einheit zu verhindern. Diese Strategie führte zur Synthese eines Indololizidinderivats, was die Nützlichkeit von Boronsäureestern wie unserer Verbindung demonstrierte .
Regulierung der zentralen Entzündung
This compound spielt eine Rolle bei der Regulierung der zentralen Entzündung. Seine Auswirkungen auf die Entzündungsprozesse im Gehirn machen es für potenzielle therapeutische Anwendungen relevant .
Calcitonin-Gen-verwandtes Peptid (CGRP)-Rezeptor-Antagonismus
Die Verbindung interagiert mit CGRP-Rezeptoren, die an der Schmerzsignalübertragung beteiligt sind. Insbesondere wirkt sie als Antagonist, der möglicherweise die Schmerzempfindung und -behandlung beeinflusst .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, alteration of metabolic processes, or regulation of gene expression .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, such as oral bioavailability, distribution in various tissues, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, such as inducing apoptosis, inhibiting cell proliferation, or modulating immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, presence of other compounds, and the specific biological environment can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-12-10-17(23-13(2)22-12)27-15-6-8-24(9-7-15)28(25,26)16-5-3-4-14(11-16)18(19,20)21/h3-5,10-11,15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBONACPTPNHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/new.no-structure.jpg)
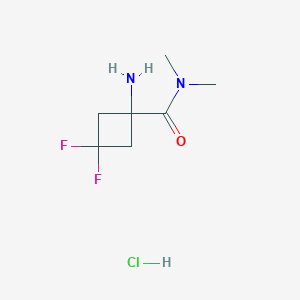
![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)
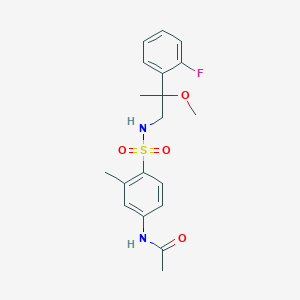
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide](/img/structure/B2459193.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
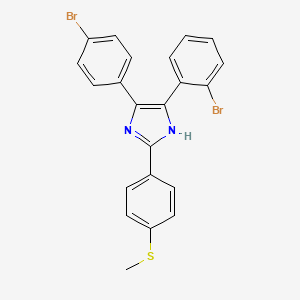
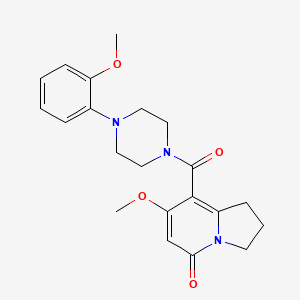
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)
